Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate
Description
Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate (CAS: 106816-08-4) is a fluorinated aromatic β-ketoester with the molecular formula C₁₀H₈F₂O₃ and a molecular weight of 214.17 g/mol . Its structure features a 2,6-difluorophenyl group attached to a β-ketoester backbone, where the ester moiety is a methyl group.
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
methyl 3-(2,6-difluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4H,5H2,1H3 |
InChI Key |
PZVLPNOXAFVGSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2,6-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as a substrate for enzymes, participating in various metabolic pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of methyl 3-(2,6-difluorophenyl)-2-oxopropanoate with three related compounds:
Key Observations:
Substituent Positioning : The 2,6-difluorophenyl group in the target compound induces distinct electronic effects compared to the 3,5-difluorophenyl isomer in the ethyl derivative . The para-fluorine positions in the latter may alter π-π stacking interactions in drug-receptor binding.
Ester Group Influence : Methyl esters (target compound) generally exhibit higher volatility and faster hydrolysis rates than ethyl esters (e.g., the ethyl-dimethyl derivative) .
Purity and Synthetic Yield : RA[4,5], a piperazine-containing analog, demonstrates superior synthetic efficiency (21% yield) and purity (95%) compared to other β-ketoesters, likely due to optimized purification methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
